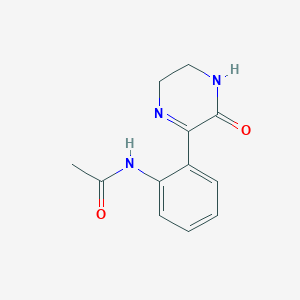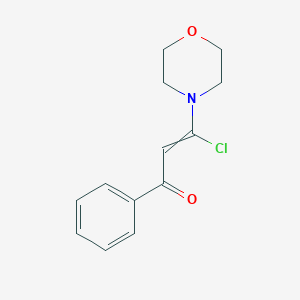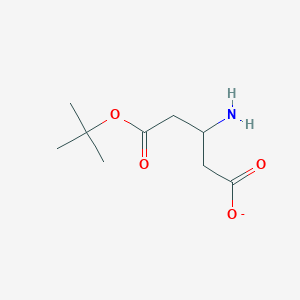
3-Amino-5-tert-butoxy-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-tert-butoxy-5-oxopentanoate is a chemical compound with a unique structure that includes an amino group, a tert-butoxy group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-tert-butoxy-5-oxopentanoate typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method involves the neutralization of imidazolium hydroxide with Boc-protected amino acids . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-tert-butoxy-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various amides or esters.
Applications De Recherche Scientifique
3-Amino-5-tert-butoxy-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-5-tert-butoxy-5-oxopentanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group provides steric hindrance that can influence the compound’s reactivity. The ketone group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl ®-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl ®-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Uniqueness
3-Amino-5-tert-butoxy-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butoxy group provides steric protection, while the amino and ketone groups offer sites for further chemical modifications.
Propriétés
Numéro CAS |
80902-52-9 |
|---|---|
Formule moléculaire |
C9H16NO4- |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/p-1 |
Clé InChI |
AHBISXSASJMHLS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
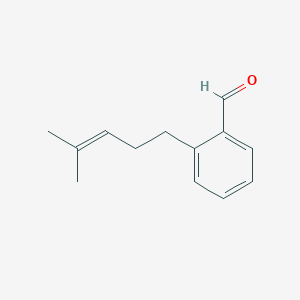
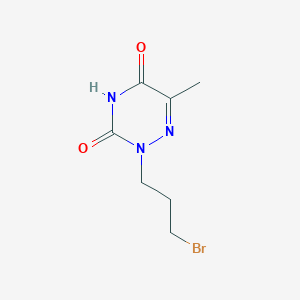
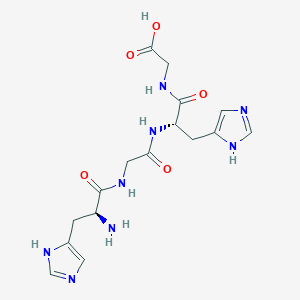
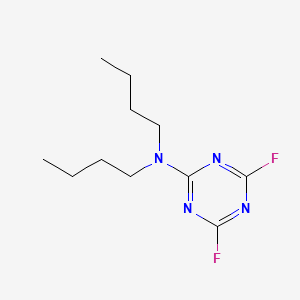
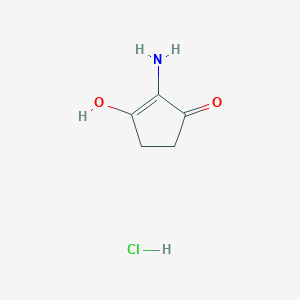

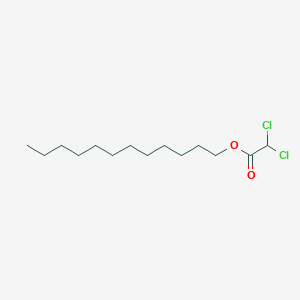
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
